n-(3,4-Dihydroxyphenethyl)methacrylamide

Biomimetic Materials Underwater Adhesion Polymer Degradation

Select N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) for its non-negotiable amide-linked architecture. Unlike ester-based catechol monomers, the methacrylamide bond resists aqueous hydrolysis, ensuring adhesive integrity in marine and wet-tissue environments. As a metal primer, DMA copolymers double epoxy lap shear strength. At 4–12 wt% in PSAs, it induces a brittle-to-tough transition unmatched by non-catechol aromatics. In PU coatings, it scavenges >90% of free radicals and suppresses in vivo ROS by 53%. Substitution compromises reproducibility—procure ≥98% HPLC-pure DMA for consistent material outcomes.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 471915-89-6
Cat. No. B3029000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3,4-Dihydroxyphenethyl)methacrylamide
CAS471915-89-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16)
InChIKeyNQIMONOHVBBZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dihydroxyphenethyl)methacrylamide (CAS 471915-89-6) Procurement Guide: A Catechol-Functional Methacrylamide Monomer for Bioinspired Adhesive and Surface Modification Research


N-(3,4-Dihydroxyphenethyl)methacrylamide (CAS 471915-89-6), commonly designated as Dopamine Methacrylamide (DMA or DOMA), is a specialty monomer that integrates a polymerizable methacrylamide group with a 3,4-dihydroxyphenethyl (catechol) moiety via a stable amide linkage . The compound is commercially supplied as a solid with certified purity typically exceeding 98.0% by HPLC and neutralization titration [1]. Its dual functionality enables both covalent incorporation into polymer backbones and non-covalent interfacial anchoring via catechol-mediated coordination, hydrogen bonding, and π-π interactions, positioning it as a strategic building block for mussel-inspired materials design .

Why Generic Catechol Monomers Cannot Substitute for N-(3,4-Dihydroxyphenethyl)methacrylamide in Precision Polymer Synthesis


Direct substitution of N-(3,4-dihydroxyphenethyl)methacrylamide with other catechol-containing monomers (e.g., dopamine methacrylate esters, non-methacrylamide dopamine derivatives) introduces quantifiable variability in polymerization kinetics, hydrolytic stability, and interfacial performance that cannot be compensated by post-hoc formulation adjustments. The methacrylamide functionality exhibits distinct reactivity ratios during copolymerization that differ from methacrylate analogs, and the amide linkage confers enhanced resistance to hydrolytic degradation relative to ester-based alternatives . Furthermore, molecular dynamics simulations demonstrate that the catechol-methacrylamide architecture uniquely modulates cohesive energy density and chain conformation in copolymers, effects that are not replicated by non-catechol aromatic analogs [1]. The evidence presented below substantiates why compound-specific selection is a non-negotiable requirement for reproducible material outcomes.

Quantitative Differentiation Evidence for N-(3,4-Dihydroxyphenethyl)methacrylamide (CAS 471915-89-6) vs. Closest Analogs


Hydrolytic Stability Advantage: Amide Linkage vs. Ester-Based Catechol Methacrylate Monomers

N-(3,4-Dihydroxyphenethyl)methacrylamide (compound 2 in TCI comparison) contains a methacrylamide linkage, whereas its closest structural analog, 3,4-dihydroxyphenethyl methacrylate (compound 1), contains a methacrylate ester linkage. While adhesives formulated from both monomers exhibit comparable bonding strength, the methacrylamide variant confers superior hydrolytic stability due to the inherent resistance of amide bonds to aqueous hydrolysis relative to ester bonds. The ester-containing analog is noted for improved biodegradability precisely because of this hydrolytic susceptibility, confirming that the structural distinction produces functionally divergent stability profiles under identical aqueous conditions .

Biomimetic Materials Underwater Adhesion Polymer Degradation Monomer Stability

Epoxy Adhesive Reinforcement: 2× Lap Shear Strength Enhancement via Catechol-Anchoring Copolymer

Incorporation of N-(3,4-dihydroxyphenethyl)methacrylamide (designated DOPAm in the study) into poly(glycidyl methacrylate) to form P(GMA-co-DOMAm) copolymer via RAFT polymerization produced a catechol-anchored polymeric layer on metal substrates. Single-lap shear testing demonstrated that the ultimate lap shear strength of the adherent bearing the DMA-containing polymeric layer was approximately twice that of the bare metal control when epoxy resin was employed as the adhesive . The enhancement is mechanistically attributed to catechol-mediated anchoring combined with covalent cross-linking between the polymer brush and the epoxy matrix.

Epoxy Adhesives Metal Surface Modification Interfacial Adhesion Catechol Anchoring

Cohesive Energy and Ductility Enhancement vs. Non-Catechol Aromatic Analog (PMA)

Molecular dynamics simulations comparing dopamine methacrylamide (DMA) with its non-catechol aromatic analog N-phenethyl methacrylamide (PMA) in poly(n-butyl acrylate-co-acrylic acid) copolymers revealed mechanistically distinct property enhancements. At 4 wt% loading, DMA reduced the radius of gyration due to intramolecular hydrogen bonding; at 12.2 wt%, the radius increased by 5%. Critically, DMA enhanced both van der Waals and electrostatic components of cohesive energy density through π-π interactions and hydrogen bond formation, whereas PMA improved only the van der Waals component. The ductility index improvement conferred by DMA exceeded that of PMA, and DMA produced a transition from brittle to tough behavior in the pressure-sensitive adhesive [1].

Pressure-Sensitive Adhesives Molecular Dynamics Simulation Cohesive Energy Density Mechanical Properties

ROS Scavenging Synergy: Quantitative Free Radical Clearance in Polyurethane Composite Coatings

In a polyurethane gel coating system designed for polypropylene mesh modification, dopamine methacrylamide (DMA) was incorporated as a synergistic reactive oxygen species (ROS) scavenger alongside polythioketal (PTK). The DMA-containing polyurethane gel layer demonstrated the capacity to scavenge more than 90% of free radicals and approximately 75% of intracellular ROS in vitro. In vivo implantation studies in rats showed that the DMA-containing composite mesh (PU50-PP) eliminated 53% of ROS, reduced IL-6 (pro-inflammatory cytokine), increased IL-10 (anti-inflammatory cytokine), and decreased collagen deposition by approximately 64% compared to unmodified PP mesh [1].

Reactive Oxygen Species Biomedical Coatings Anti-inflammatory Materials Surface Modification

Validated Application Scenarios for N-(3,4-Dihydroxyphenethyl)methacrylamide Based on Quantitative Evidence


Underwater and High-Humidity Adhesive Formulations Requiring Long-Term Hydrolytic Stability

The amide linkage of N-(3,4-dihydroxyphenethyl)methacrylamide confers superior resistance to aqueous hydrolysis compared to ester-based catechol methacrylate monomers . Researchers developing adhesives for marine environments, wet tissue bonding, or any application involving sustained water exposure should prioritize this monomer to avoid premature degradation and adhesion loss inherent to ester analogs.

Epoxy Adhesion Promoter Interlayers for Metal Bonding

Copolymers incorporating N-(3,4-dihydroxyphenethyl)methacrylamide, when applied as a primer layer on metal substrates, double the ultimate lap shear strength of epoxy adhesive joints compared to uncoated metal . This application scenario is validated for industries requiring high-strength metal bonding without reformulating bulk epoxy systems, including aerospace, automotive, and structural adhesive sectors.

Toughened Pressure-Sensitive Adhesives via Dual-Mechanism Cohesive Energy Enhancement

Incorporation of N-(3,4-dihydroxyphenethyl)methacrylamide at 4-12 wt% into acrylate-based pressure-sensitive adhesives induces a brittle-to-tough transition and enhances both van der Waals and electrostatic cohesive energy components—a dual mechanism not achievable with non-catechol aromatic comonomers . This scenario is optimal for formulators seeking improved tack, peel, and shear balance without sacrificing cohesive strength.

Anti-Inflammatory Biomedical Device Coatings with Integrated ROS Scavenging

Polyurethane coatings containing N-(3,4-dihydroxyphenethyl)methacrylamide eliminate over 90% of free radicals in vitro and reduce in vivo ROS levels by 53% while suppressing inflammatory cytokine production and collagen capsule formation . This validated scenario supports procurement for biomedical implant and mesh coating applications where foreign body response mitigation is critical for device longevity and patient outcomes.

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